1-(4-((3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone
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Overview
Description
The compound “1-(4-((3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)sulfonyl)phenyl)ethanone” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . These types of structures are often found in biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrimidine and pyrrolidine rings, along with the sulfonyl and phenyl groups, would contribute to the three-dimensional shape of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For instance, the pyrimidine ring might undergo reactions at the nitrogen atoms, and the sulfonyl group could potentially be involved in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, solubility, and stability would be determined by the functional groups present in the molecule .Scientific Research Applications
Synthesis and Antimicrobial Activities
- A study outlined the synthesis of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety. These compounds showed antimicrobial activities surpassing those of reference drugs, with derivatives containing one sulfone group being more effective against bacteria and fungi than those with two sulfone groups (Alsaedi et al., 2019).
- Another research focused on the synthesis of enantiomerically pure pyrrolidines via 1,3-dipolar cycloadditions, utilizing sugar-derived enones and demonstrating the potential for creating compounds with defined stereochemistry (Oliveira Udry et al., 2014).
DNA Interaction and Cleavage
- Sulfonyl ethanone oxime derivatives, when irradiated with UV, were found to effectively cleave DNA, offering insights into potential biotechnological and medical applications (Andreou et al., 2016).
Synthesis of Novel Heterocyclic Compounds
- Research on acetoacetanilides for heterocyclic synthesis revealed an expeditious synthesis route for thienopyridines and other fused derivatives, contributing to the development of novel compounds with potential pharmacological applications (Harb et al., 2006).
- Microwave-assisted synthesis methods were employed to create piperidine-containing pyrimidine imines and thiazolidinones with antibacterial activity, showcasing efficient synthetic strategies for bioactive molecules (Merugu et al., 2010).
Material Science Applications
- The development of novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines was reported, highlighting the potential for creating materials with high thermal stability and solubility in organic solvents (Wang et al., 2006).
- Novel pyridine-containing diamine monomers were synthesized and used to create polyimides with good thermal stability, solubility, and mechanical properties, indicating applications in high-performance materials (Yan et al., 2011).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[4-(3-pyrimidin-2-yloxypyrrolidin-1-yl)sulfonylphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c1-12(20)13-3-5-15(6-4-13)24(21,22)19-10-7-14(11-19)23-16-17-8-2-9-18-16/h2-6,8-9,14H,7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZMJTNCNKCVKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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